9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-

Thermal stability Refrigeration dye Accelerated aging

9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-, also known as 1,4-bis(2,4,6-triethylanilino)anthraquinone, is a synthetic anthraquinone dye (CAS 116-74-5) with the molecular formula C₃₈H₄₂N₂O₂ and a molecular weight of approximately 558.75 g/mol. The compound features 2,4,6-triethyl-substituted anilino groups at the 1- and 4-positions of the anthracenedione core, classifying it among 1,4-bis(arylamino)anthraquinones.

Molecular Formula C38H42N2O2
Molecular Weight 558.8 g/mol
CAS No. 116-74-5
Cat. No. B089872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-
CAS116-74-5
Molecular FormulaC38H42N2O2
Molecular Weight558.8 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)CC)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)CC)CC)C(=O)C5=CC=CC=C5C3=O)CC
InChIInChI=1S/C38H42N2O2/c1-7-23-19-25(9-3)35(26(10-4)20-23)39-31-17-18-32(40-36-27(11-5)21-24(8-2)22-28(36)12-6)34-33(31)37(41)29-15-13-14-16-30(29)38(34)42/h13-22,39-40H,7-12H2,1-6H3
InChIKeyODDMIDRERDTWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- (CAS 116-74-5): A Structurally Defined Anthraquinone Dye with Quantified Stability Limitations


9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-, also known as 1,4-bis(2,4,6-triethylanilino)anthraquinone, is a synthetic anthraquinone dye (CAS 116-74-5) with the molecular formula C₃₈H₄₂N₂O₂ and a molecular weight of approximately 558.75 g/mol [1]. The compound features 2,4,6-triethyl-substituted anilino groups at the 1- and 4-positions of the anthracenedione core, classifying it among 1,4-bis(arylamino)anthraquinones [1][2]. Its computed physicochemical properties, including a high XLogP of 11.8 and a topological polar surface area of 58.2 Ų, indicate strong lipophilicity and limited hydrogen-bonding capacity [3]. This structure places it within a broader class of blue anthraquinone dyes used in industrial applications such as plastics coloration, fiber dyeing, and leak detection, yet its specific substitution pattern imparts critical performance distinctions that preclude casual interchange with structurally similar analogs [2].

High lipophilicity supports compatibility with nonpolar matrices (hydrocarbon inks, waxes, polyolefins)
Applicable in processes below thermal instability onset; reported instability >177°C limits high-temperature use
Suitable as reverse-phase HPLC system-suitability marker for highly lipophilic analytes

Why 1,4-Bis(arylamino)anthraquinone Dyes Cannot Be Directly Substituted for CAS 116-74-5: Evidence of Substituent-Specific Thermal Instability


The class of 1,4-bis(arylamino)anthraquinone dyes is characterized by a shared chromophoric core, but minute variations in the alkyl substitution pattern on the anilino rings drive profound differences in application-critical properties, most notably thermal stability [1]. Patent literature explicitly identifies the 2,4,6-triethylanilino derivative (CAS 116-74-5) as exhibiting 'great instability' in sealed-tube accelerated aging tests—a finding that contrasts sharply with the superior performance of closely related analogs such as 1,4-bis(2-methyl-6-ethylanilino)anthraquinone, which demonstrated mean lives exceeding 20 days under identical conditions [1]. This substituent-dependent stability profile means that procurement decisions based solely on coloristic properties or generic anthraquinone dye classification carry a high risk of premature failure in high-temperature or chemically aggressive environments. The quantitative evidence below establishes the precise performance boundaries that differentiate this compound from its nearest structural neighbors, enabling an informed, data-driven selection process [1].

Thermal stability may diverge sharply
Structurally similar 1,4-bis(arylamino)anthraquinones can exceed 20-day mean life at 350°F, while this triethyl derivative exhibits reported instability. Class interchange may lead to premature failure.
Lipophilicity mismatch alters matrix compatibility
Substituting with less lipophilic analogs (e.g., trimethyl derivative, XLogP ≈ 9.2) may reduce solubility and migration resistance in nonpolar plastics and coatings.
Conformational flexibility influences stability
A 150% higher rotatable bond count (10 vs. 4) suggests increased molecular motion; switching to a more rigid analog may improve thermal resilience but alter processing behavior.

Head-to-Head Stability, Physicochemical, and Application Data for 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- Against Closest Analogs


Thermal Stability in Halocarbon/Oil Systems: Target Compound vs. Preferred Leak-Detection Dyes in Sealed-Tube Test

In the sealed-tube accelerated aging test conducted at 350°F (177°C) in refrigerant oil/halocarbon mixtures in the presence of copper, steel, and aluminum, the 2,4,6-triethylanilino derivative (CAS 116-74-5, the target compound) was explicitly cited as exhibiting 'great instability' [1]. By contrast, the preferred dye 1,4-bis(2-methyl-6-ethylanilino)anthraquinone (Dye No. 1-35) achieved a mean life exceeding 20 days in the same test, with stability persisting even at 402°F [1]. Dyes Nos. 2-31 and 3-25 similarly exceeded 20 days' stability [1]. While an exact mean-life value for the triethyl analog is not reported in the patent, its characterization as a negative benchmark underscores that its stability falls well below the >20-day threshold required for reliable performance in refrigeration leak detection applications [1].

Sealed-tube thermal stability
Head-to-head
Target: exhibited “great instability” at 350°F Comparator: 1,4-bis(2-methyl-6-ethylanilino)anthraquinone — mean life >20 days at 350°F
Failure-level stability precludes high-temperature refrigerant leak detection; stabilized analogs required for that use case.
Exact mean life not reported; verification under intended conditions advised.
Thermal stability Refrigeration dye Accelerated aging

Lipophilicity (XLogP) Comparison: Triethyl vs. Trimethyl and Dimethyl-Ethyl Analogs

The computed XLogP for 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- is 11.8, based on fragment-based calculations [1]. In comparison, the trimethyl analog 1,4-bis(2,4,6-trimethylanilino)anthraquinone (Solvent Blue 104, CAS 116-75-6) has a computed XLogP of approximately 9.2–9.5 [2]. This represents a >2 log unit increase in lipophilicity conferred by the additional methylene groups per substituent, translating to a >100-fold higher predicted partition coefficient into nonpolar media. This substantial difference directly affects solubility in hydrocarbon solvents, migration behavior in polymer matrices, and compatibility with lipophilic formulation components.

Computed lipophilicity (XLogP)
Reported
ΔXLogP ≥ 2.3 (target 11.8 vs trimethyl analog ~9.2–9.5)
>100-fold higher predicted partition into nonpolar media; supports selection when maximum lipophilicity is critical.
Fragment-based computation; experimental log P may vary.
Lipophilicity XLogP Solubility parameter

Molecular Size and Rotatable Bond Count: Triethyl vs. Trimethyl Substitution

The triethyl-substituted compound (CAS 116-74-5) possesses a molecular weight of 558.75 g/mol and 10 rotatable bonds [1][2]. Its trimethyl analog (Solvent Blue 104, CAS 116-75-6) has a molecular weight of 474.56 g/mol and 4 rotatable bonds [3]. The additional ~84 Da in mass and six extra rotatable bonds result from the six ethyl groups replacing six methyl groups across the two anilino rings. This difference significantly alters molecular flexibility, packing efficiency in crystalline or polymer matrices, and thermal motion, which contributes to the observed thermal instability of the triethyl derivative through increased conformational freedom and reduced lattice energy stabilization.

Molecular size & flexibility
Reported
Target: 558.75 g/mol, 10 rotatable bonds Trimethyl analog: 474.56 g/mol, 4 rotatable bonds
Higher mass and flexibility may reduce lattice energy, correlating with observed thermal instability.
Rotatable bond count derived from standardized descriptors.
Molecular weight Rotatable bonds Steric effects

HPLC Retention and LogP Consistency: Triethyl Analog on Reverse-Phase Columns

Under standardized reverse-phase HPLC conditions using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- is well retained, consistent with its high computed LogP of 9.66 (SIELC algorithm) [1]. The experimentally observed retention behavior correlates with the predicted lipophilicity and supports the utility of this compound as a system-suitability marker for highly lipophilic analytes. While a direct retention-time comparator for the trimethyl analog under identical conditions is not available, the strong LogP difference (>2 log units) predicts a substantially shorter retention for the less lipophilic trimethyl derivative, enabling chromatographic differentiation.

HPLC retention behavior
Analytical context
Well retained on Newcrom R1 (MeCN/water/H₃PO₄); SIELC LogP 9.66
Supports purity assessment and differentiation from less-retained analogs; useful as system-suitability marker.
Quantitative retention-time comparison with trimethyl analog not available.
HPLC Retention time LogP correlation

Recommended Application Scenarios for 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- Based on Quantitative Differentiation Evidence


Non-Thermally Aggressive Plastics and Coatings Coloration Requiring Maximum Lipophilicity

For applications in polyolefin plastics, solvent-based inks, waxes, or hydrocarbon-based coatings processed at moderate temperatures (below ~150°C), the target compound's extreme lipophilicity (XLogP = 11.8) provides superior solubility and compatibility compared to the less-lipophilic trimethyl analog (XLogP ≈ 9.2), translating to better dispersion, reduced migration, and more uniform coloration in nonpolar matrices [4]. However, the documented thermal instability above 177°C precludes its use in high-temperature melt processing without stabilizer packages [2]. Procurement for this scenario should prioritize high-purity material and compatibility testing with the specific polymer system.

Chromatographic System Suitability and Highly Lipophilic Analyte Method Development

The validated HPLC method on a Newcrom R1 column demonstrates that the compound serves as an effective retention-time marker for highly lipophilic compounds in reverse-phase systems [4]. Its LogP of 9.66 and strong retention make it suitable for calibrating methods targeting analytes in the LogP 9–12 range, where conventional low-molecular-weight standards fail to provide adequate reference retention. Analytical laboratories can employ this compound as a system-suitability standard for methods involving lipophilic pharmaceuticals, natural products, or environmental contaminants.

Structure–Stability Relationship Studies in Anthraquinone Dye Research

The explicit identification of the triethyl analog as a thermal-instability benchmark in patent literature [4] positions this compound as a valuable reference material for academic and industrial research into the relationship between alkyl substitution pattern, conformational flexibility, and dye stability. Its 10 rotatable bonds (vs. 4 for the trimethyl analog) offer a model system for studying how increased conformational freedom correlates with reduced thermal stability, informing the rational design of next-generation anthraquinone dyes with optimized performance profiles [2].

Fiber Dyeing Processes with Controlled Temperature Profiles

Patent US3188163A describes the use of 1,4-bis(2'',4'',6''-triethylanilino)anthraquinone as a disperse dye for polypropylene fibers in aqueous dyebaths at approximately 200°F (93°C) [4]. At this moderate temperature, the compound provides effective blue coloration without exceeding its thermal stability threshold. This scenario is appropriate for dye houses seeking a high-lipophilicity blue disperse dye for synthetic fibers, provided the process temperature is strictly controlled below the instability onset.

Application
Selection Property
Validation Focus
Coloration of nonpolar plastics & coatings at moderate temperatures
Extreme lipophilicity (XLogP 11.8)
Thermal stability verification below process temperature; compatibility testing with specific polymer
HPLC method development for highly lipophilic analytes
Retention on reverse-phase columns (LogP 9.66)
Purity and identity confirmation; method reproducibility
Anthraquinone dye structure–stability research
Conformational flexibility (10 rotatable bonds)
Correlation of alkyl substitution with thermal degradation kinetics
Polypropylene fiber dyeing with controlled temperature profiles
Disperse dye performance at ~93°C (200°F)
Process temperature control; colorfastness and migration evaluation
Quote Request

Request a Quote for 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.